

Application Note: Chromatographic Separation of DL-Tyrosine-d7 and its Unlabeled Form

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Compound of Interest

Compound Name: *DL-Tyrosine-d7*

Cat. No.: *B160622*

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Abstract

This application note details a robust method for the simultaneous chiral and isotopic separation of **DL-Tyrosine-d7** and its unlabeled counterpart, DL-Tyrosine, using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). The developed protocol is tailored for researchers, scientists, and professionals in drug development who require accurate quantification and resolution of these compounds. The method utilizes a chiral stationary phase for the separation of enantiomers and the inherent mass difference for the distinction between the deuterated and non-deuterated forms.

Introduction

In pharmaceutical research and metabolic studies, stable isotope-labeled compounds, such as Deuterium-labeled Tyrosine (Tyrosine-d7), are invaluable as internal standards for quantitative analysis or as tracers to investigate metabolic pathways. The accurate separation of the labeled compound from its endogenous, unlabeled form is critical for reliable results. Furthermore, as the D- and L-enantiomers of amino acids can have different biological activities and metabolic fates, their chiral separation is often necessary. This application note provides a comprehensive methodology for the simultaneous chromatographic separation of four distinct analytes: D-Tyrosine, L-Tyrosine, D-Tyrosine-d7, and L-Tyrosine-d7.

Experimental Protocols

Sample Preparation

- **Stock Solutions:** Prepare individual stock solutions of DL-Tyrosine and **DL-Tyrosine-d7** in a diluent of 50:50 (v/v) methanol:water at a concentration of 1 mg/mL.
- **Working Standard Mixture:** Combine the stock solutions to create a working standard mixture containing both DL-Tyrosine and **DL-Tyrosine-d7** at a final concentration of 10 µg/mL each in the same diluent.
- **Sample Dilution:** Prior to injection, dilute the working standard mixture 1:10 with the initial mobile phase conditions to ensure compatibility and good peak shape.

UPLC-MS/MS Instrumentation and Conditions

A UPLC system coupled to a triple quadrupole mass spectrometer is recommended for this analysis. The following conditions are proposed based on established methods for chiral and isotopic separations.

Table 1: UPLC-MS/MS Instrumental Parameters

Parameter	Value
UPLC System	Waters ACQUITY UPLC I-Class or equivalent
Column	Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Methanol
Gradient Program	0-2 min: 5% B; 2-15 min: 5-50% B; 15-16 min: 50-95% B; 16-18 min: 95% B; 18-18.1 min: 95-5% B; 18.1-25 min: 5% B
Flow Rate	0.5 mL/min
Column Temperature	25°C
Injection Volume	5 µL
Mass Spectrometer	Waters Xevo TQ-S micro or equivalent
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.0 kV
Source Temperature	150°C
Desolvation Temperature	400°C
Cone Gas Flow	50 L/hr
Desolvation Gas Flow	800 L/hr
Collision Gas	Argon
Data Acquisition	Multiple Reaction Monitoring (MRM)

Data Presentation

The combination of a chiral stationary phase and mass spectrometric detection allows for the resolution and quantification of all four analytes. Deuterated compounds are expected to elute slightly earlier than their non-deuterated counterparts due to the kinetic isotope effect in

reversed-phase chromatography. The elution order for the enantiomers on the Astec® CHIROBIOTIC® T column is typically L-enantiomer before the D-enantiomer.

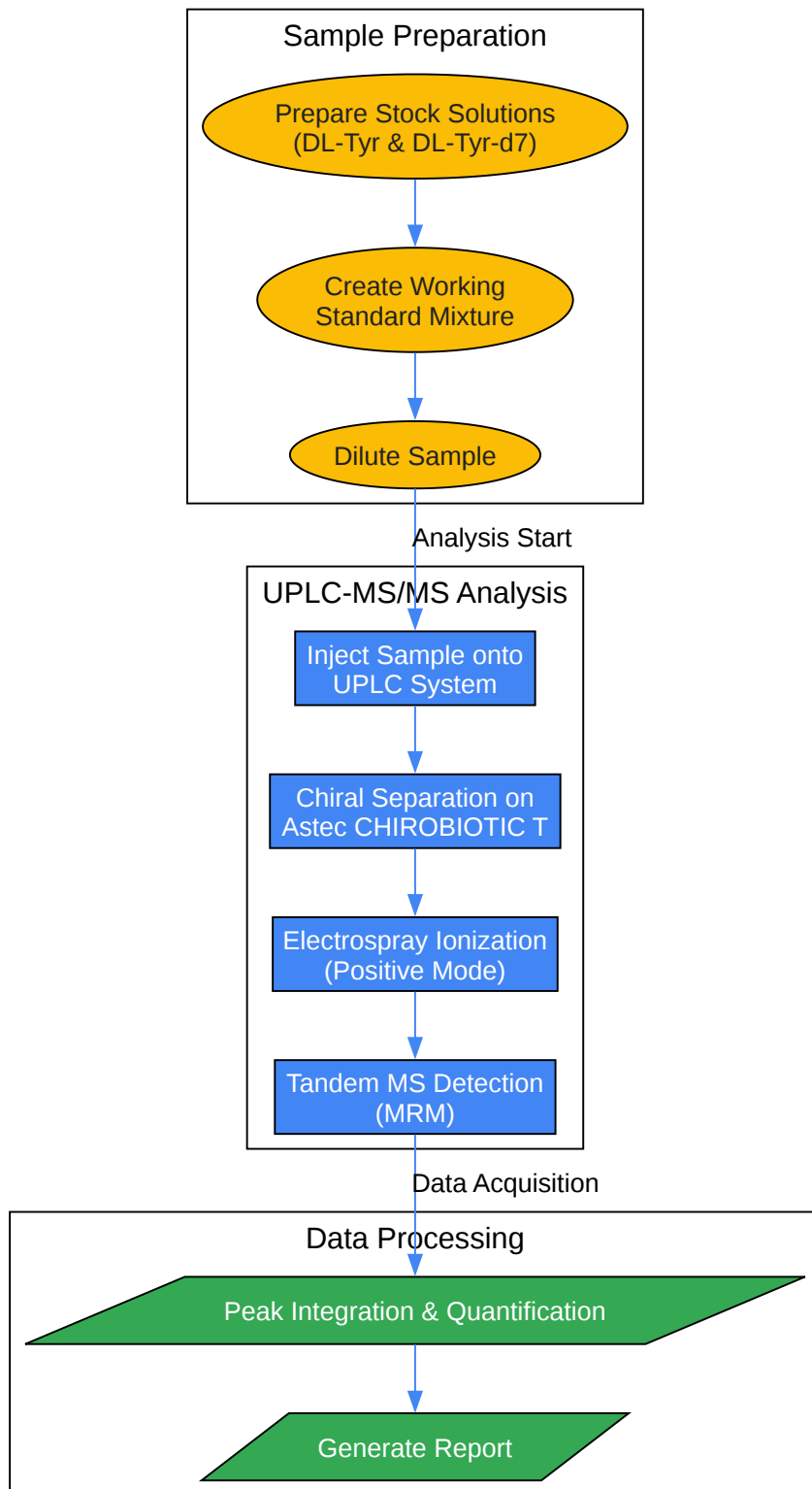
Table 2: Expected Retention Times and MRM Transitions

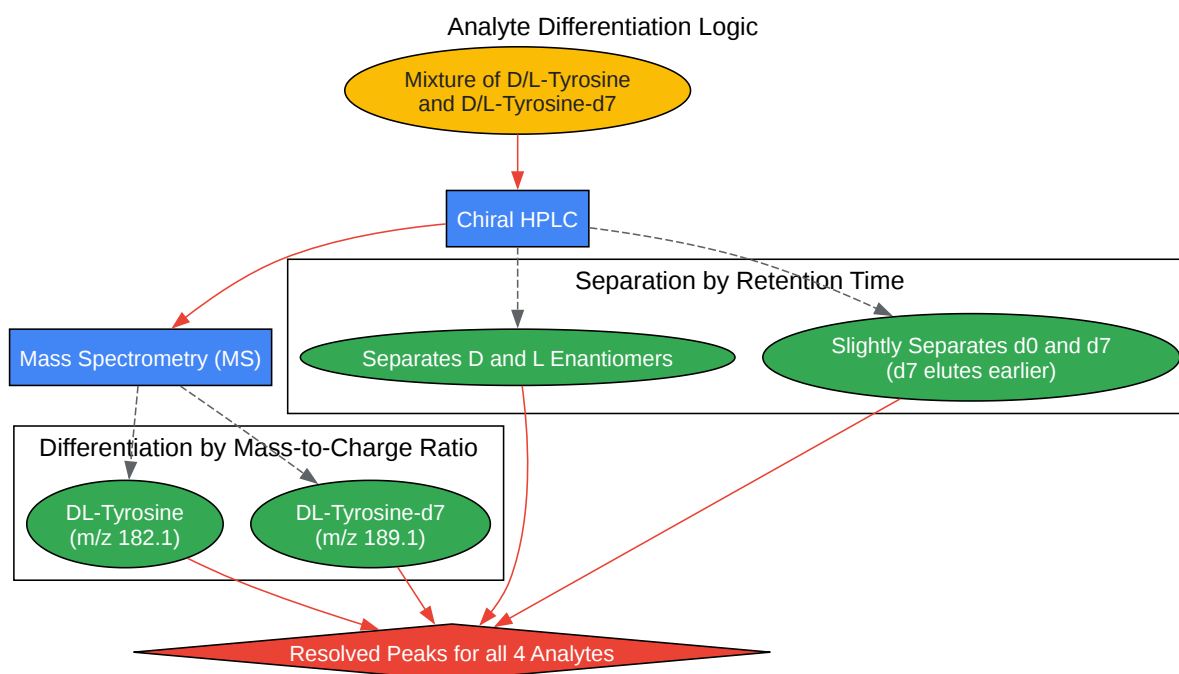
Analyte	Expected Retention Time (min)	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
L-Tyrosine-d7	~9.5	189.1	143.1	15
D-Tyrosine-d7	~13.0	189.1	143.1	15
L-Tyrosine	~9.8	182.1	136.1	15
D-Tyrosine	~13.4	182.1	136.1	15

Note: The expected retention times are estimates based on similar separations and should be confirmed experimentally. The primary fragmentation of tyrosine involves the neutral loss of the carboxyl group (HCOOH).^{[1][2]}

Mandatory Visualization

Experimental Workflow





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References

- 1. [researchgate.net \[researchgate.net\]](#)
- 2. [researchgate.net \[researchgate.net\]](#)

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